(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone
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Overview
Description
(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a chlorine atom and a piperidine ring substituted with two fluorine atoms, connected via a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and piperidine intermediates, followed by their coupling through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: Halogen atoms on the thiophene and piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the methanone group results in the corresponding alcohol.
Scientific Research Applications
(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone
- (5-Chlorothiophen-2-yl)-(4,4-dichloropiperidin-1-yl)-methanone
- (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-ethanone
Uniqueness
Compared to similar compounds, (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone exhibits unique properties due to the specific arrangement of chlorine and fluorine atoms. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NOS/c11-8-2-1-7(16-8)9(15)14-5-3-10(12,13)4-6-14/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBIIOCCYNWJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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